
3-(Isopropylthio)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isopropylthio)phenylboronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropylthio group at the meta position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
作用機序
Target of Action
Boronic acids, including phenylboronic acid, are known to interact with cis-diol-containing molecules, which are common in many biological compounds .
Mode of Action
3-(Isopropylthio)phenylboronic acid, like other boronic acids, can form reversible covalent complexes with cis-diol-containing molecules. This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions . This property is utilized in the Suzuki-Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Biochemical Pathways
The ability of boronic acids to form covalent complexes with cis-diol-containing molecules suggests that they could potentially interact with a wide range of biological molecules and affect various biochemical pathways .
Result of Action
The ability of boronic acids to form covalent complexes with cis-diol-containing molecules could potentially result in various molecular and cellular effects, depending on the specific molecules they interact with .
Action Environment
The action of this compound, like other boronic acids, is influenced by pH. The formation of covalent complexes with cis-diol-containing molecules occurs under high pH conditions, while dissociation occurs under acidic conditions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylthio)phenylboronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromothiophenol.
Isopropylation: The thiophenol is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to yield 3-(isopropylthio)phenyl bromide.
Borylation: The final step involves the borylation of 3-(isopropylthio)phenyl bromide using a palladium-catalyzed reaction with bis(pinacolato)diboron under inert conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
化学反応の分析
Types of Reactions
3-(Isopropylthio)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The isopropylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: From oxidation reactions.
Substituted Phenylboronic Acids: From electrophilic aromatic substitution.
科学的研究の応用
3-(Isopropylthio)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in the development of boron-containing drugs.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific electronic properties.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the isopropylthio group, making it less sterically hindered and electronically different.
4-(Isopropylthio)phenylboronic Acid: Similar structure but with the isopropylthio group at the para position, affecting its reactivity and steric properties.
3-(Methylthio)phenylboronic Acid: Contains a methylthio group instead of an isopropylthio group, leading to different steric and electronic effects.
Uniqueness
3-(Isopropylthio)phenylboronic acid is unique due to the specific positioning of the isopropylthio group, which can significantly influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of complex molecules where steric and electronic factors are crucial.
特性
IUPAC Name |
(3-propan-2-ylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMJMLLQMVIAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
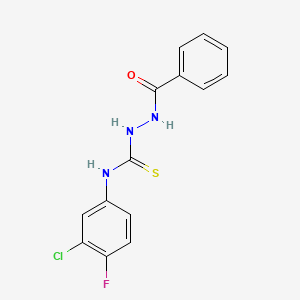
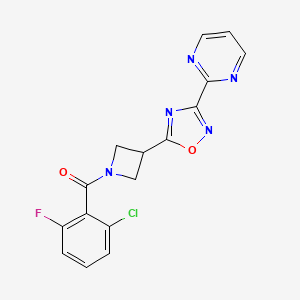
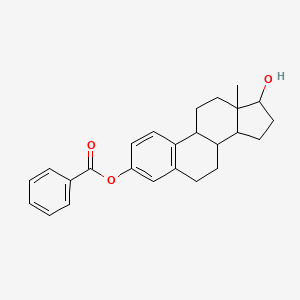
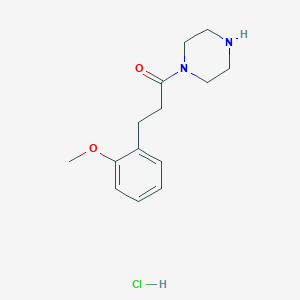
![N-(5-fluoro-2-methylphenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2976945.png)
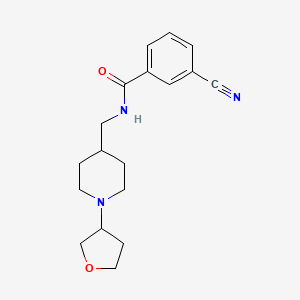
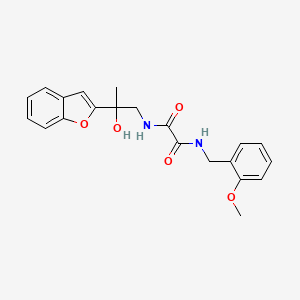
![N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methylphenyl)-2-phenylacetamide](/img/structure/B2976952.png)
![N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide](/img/structure/B2976953.png)
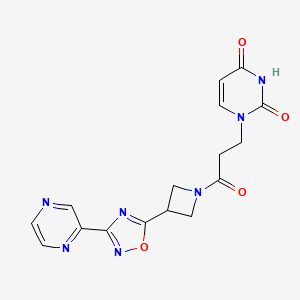

![tert-butyl 3-[2-(2-chloroacetamido)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2976958.png)
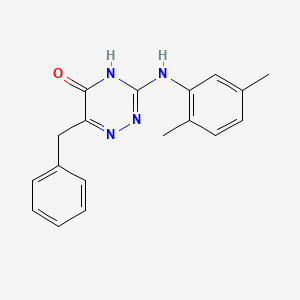
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide](/img/structure/B2976961.png)
